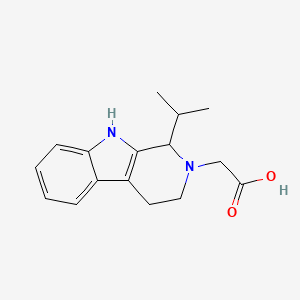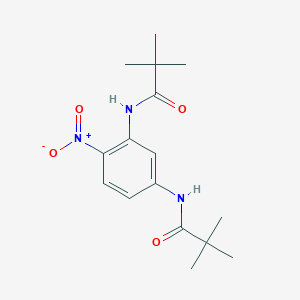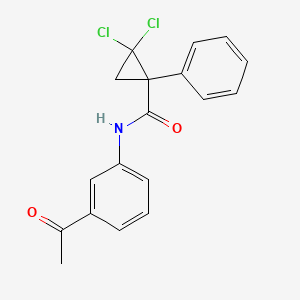![molecular formula C22H18ClNO3 B4010121 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010121.png)
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
描述
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as ABT-594, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. This compound has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and various neurological disorders.
作用机制
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This receptor subtype is widely distributed throughout the central and peripheral nervous systems and plays a key role in pain processing, learning, and memory. Activation of α4β2 nAChRs by 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain perception and mood.
Biochemical and Physiological Effects:
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to produce potent analgesic effects in preclinical models of pain. It has also been shown to produce antidepressant-like effects in animal models of depression. Moreover, 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and spinal cord injury.
实验室实验的优点和局限性
One of the major advantages of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its potency and specificity for α4β2 nAChRs. This allows for precise modulation of pain processing and mood without affecting other receptor subtypes. However, one of the limitations of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of interest is the development of more soluble analogs of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione that can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione on pain processing and mood. Finally, there is potential for the development of 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione-based therapies for the treatment of various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Conclusion:
In conclusion, 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and various neurological disorders. It acts as a potent agonist of α4β2 nAChRs, leading to the release of various neurotransmitters that modulate pain perception and mood. While 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several advantages, such as its potency and specificity, it also has limitations, such as poor solubility. Nevertheless, there are several potential future directions for research on 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, including the development of more soluble analogs and the investigation of its long-term effects on pain processing and mood.
科学研究应用
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and various neurological disorders. It has been shown to be effective in preclinical models of neuropathic, inflammatory, and cancer-related pain. Moreover, 4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and spinal cord injury.
属性
IUPAC Name |
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c23-15-8-9-17(16(11-15)20(25)12-4-2-1-3-5-12)24-21(26)18-13-6-7-14(10-13)19(18)22(24)27/h1-5,8-9,11,13-14,18-19H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHTYPNRHAZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4010042.png)
![N-ethyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4010045.png)
![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4010061.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4010065.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4010078.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(methylthio)benzamide](/img/structure/B4010079.png)

![N-cyclopropyl-5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4010097.png)
![4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B4010101.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4010112.png)